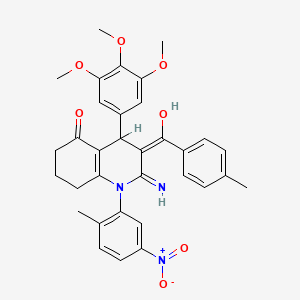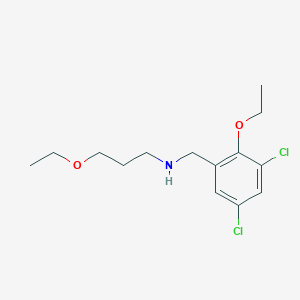![molecular formula C33H31Cl2NO5S B13378692 ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[3,5-dichloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378692.png)
ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[3,5-dichloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{3,5-dichloro-4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{3,5-dichloro-4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{3,5-dichloro-4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced forms of the compound.
科学研究应用
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{3,5-dichloro-4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: The compound could be investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism by which ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{3,5-dichloro-4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{3,5-dichloro-4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with similar compounds such as:
- Ethyl 4-((4-tert-butylbenzoyl)amino)benzoate
- Ethyl 2-((4-tert-butylbenzoyl)amino)-4,5-dimethyl-3-thiophenecarboxylate
These compounds share structural similarities but may differ in their functional groups and reactivity
属性
分子式 |
C33H31Cl2NO5S |
|---|---|
分子量 |
624.6 g/mol |
IUPAC 名称 |
ethyl (5Z)-2-(4-tert-butylbenzoyl)imino-5-[[3,5-dichloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C33H31Cl2NO5S/c1-6-40-32(39)27-28(37)26(42-31(27)36-30(38)22-11-13-23(14-12-22)33(3,4)5)17-21-15-24(34)29(25(35)16-21)41-18-20-9-7-19(2)8-10-20/h7-17,37H,6,18H2,1-5H3/b26-17-,36-31? |
InChI 键 |
WQKXWIPYEURYGW-APRKHAHBSA-N |
手性 SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C(=C2)Cl)OCC3=CC=C(C=C3)C)Cl)/SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O |
规范 SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=C(C=C3)C)Cl)SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378613.png)
![2-[(2-Chlorophenyl)diazenyl]-4-isopropylphenol](/img/structure/B13378614.png)
![4-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13378615.png)
![2-chloro-5-[4-(2-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B13378617.png)

![2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13378623.png)
![3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol](/img/structure/B13378630.png)
![(5Z)-2-(3-chloroanilino)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378633.png)

![2-[(4-Iodophenyl)hydrazono]-3-oxobutanamide](/img/structure/B13378639.png)
![2-[(2-Hydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B13378664.png)
![(5Z)-5-[(5-iodofuran-2-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13378678.png)

![(5Z)-2-(4-chloroanilino)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378687.png)
